molecular formula C19H23ClN2O2 B310312 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No. B310312
M. Wt: 346.8 g/mol
InChI Key: NKICUOZFDGXZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important metabolic regulator that plays a key role in maintaining cellular energy balance. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cancer.

Mechanism of Action

2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. This leads to the phosphorylation and activation of downstream targets such as acetyl-CoA carboxylase (ACC) and endothelial nitric oxide synthase (eNOS). Activation of ACC leads to inhibition of fatty acid synthesis and stimulation of fatty acid oxidation, while activation of eNOS leads to increased nitric oxide production and vasodilation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. It also stimulates mitochondrial biogenesis and improves mitochondrial function. In addition, 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to reduce inflammation and oxidative stress in various tissues. These effects are thought to contribute to the therapeutic potential of 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide in metabolic disorders and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide is its specificity for AMPK activation. It has been shown to activate AMPK without affecting other kinases or signaling pathways. This makes it a useful tool for studying the role of AMPK in various cellular processes. However, 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has a relatively short half-life and can be rapidly metabolized in vivo. This can limit its effectiveness in animal studies and clinical trials.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide. One area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders and cancer. 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to synergize with other AMPK activators and insulin sensitizers to improve metabolic outcomes. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. Another area of interest is the development of more potent and selective AMPK activators based on the structure of 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide. This could lead to the development of more effective and safer drugs for the treatment of metabolic disorders and cancer.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide involves the reaction of 4-chlorophenol with 4-diethylamino-2-methylbenzaldehyde to form 4-(diethylamino)-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide. The overall yield of the synthesis is around 10%.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cancer. It has been shown to activate AMPK in various cell types and tissues, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes. In addition, 2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

InChI

InChI=1S/C19H23ClN2O2/c1-4-22(5-2)16-8-11-18(14(3)12-16)21-19(23)13-24-17-9-6-15(20)7-10-17/h6-12H,4-5,13H2,1-3H3,(H,21,23)

InChI Key

NKICUOZFDGXZBT-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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